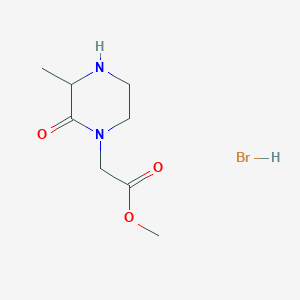![molecular formula C13H22Cl2N2 B1379732 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride CAS No. 1390654-99-5](/img/structure/B1379732.png)
[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1390654-99-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is in solid form . The IUPAC name for this compound is 2-(1-benzyl-3-pyrrolidinyl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 277.24 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
Compounds similar to "[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride" serve as important intermediates in the synthesis of pharmaceuticals. For instance, N-Ethyl-2-aminomethyl pyrrolidine, a related compound, has been synthesized as a useful intermediate for the production of sulpiride, an antipsychotic agent. This synthesis involves multiple steps, including chlorination, ammoniation under pressure, and cyclization with ethyl amine, demonstrating the compound's role in complex drug synthesis processes (Wu Ting, 2001).
Organic Synthesis and Catalysis
Compounds containing pyrrolidine rings, like the one , are frequently utilized in organic synthesis and catalysis. For example, a palladium-catalyzed process can transform alkyne allyl alcohols into β-amino ethyl alkylidene tetrahydrofurans or pyrrolidines, showcasing the versatility of pyrrolidine-containing compounds in synthesizing cyclic organic structures with high chemoselectivity (Christoph J. Kressierer & T. Müller, 2005).
Advanced Material Synthesis
Furthermore, pyrrolidine derivatives play a role in the synthesis of advanced materials. For instance, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethanes, a compound class related to the target molecule, have been synthesized and shown to form supramolecular structures with potential applications in fluorescence and as second harmonic generation materials. This demonstrates the utility of pyrrolidine and its derivatives in the development of functional materials with unique optical properties (P. Raghavaiah et al., 2016).
Eigenschaften
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKBGRLEILSJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCN)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)


![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
